[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate
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Overview
Description
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is a chemical compound with a complex structure that includes both carbamate and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate typically involves the reaction of 3-amino phenyl isocyanate with di(propan-2-yl)carbamic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cell function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful as a drug or a drug precursor.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the manufacture of specialized products.
Mechanism of Action
The mechanism of action of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A compound with similar structural features, used as an anticonvulsant and mood-stabilizing drug.
Diisopropylcarbodiimide: A reagent used in peptide synthesis with similar carbamate functional groups.
Uniqueness
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for research and industrial use.
Properties
CAS No. |
73758-15-3 |
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Molecular Formula |
C18H29N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C18H29N3O3/c1-12(2)21(13(3)4)16(22)19-14-9-8-10-15(11-14)24-17(23)20-18(5,6)7/h8-13H,1-7H3,(H,19,22)(H,20,23) |
InChI Key |
QZUHBLXFWRXMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Origin of Product |
United States |
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